molecular formula C22H24F3N3O2 B4318734 N-[2-(ADAMANTAN-1-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

N-[2-(ADAMANTAN-1-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4318734
M. Wt: 419.4 g/mol
InChI Key: LGRSDNGQQMXYOR-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features an adamantane moiety, a trifluoromethyl-substituted phenyl ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, which is then coupled with the trifluoromethyl-substituted phenyl ring. The oxadiazole ring is formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The oxadiazole ring is crucial for binding to biological targets, potentially inhibiting enzymes or interacting with receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-adamantyl)ethyl]-3-[4-(methyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
  • N-[2-(1-adamantyl)ethyl]-3-[4-(chloromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N-[2-(ADAMANTAN-1-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O2/c23-22(24,25)17-3-1-16(2-4-17)18-27-20(30-28-18)19(29)26-6-5-21-10-13-7-14(11-21)9-15(8-13)12-21/h1-4,13-15H,5-12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRSDNGQQMXYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(ADAMANTAN-1-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
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N-[2-(ADAMANTAN-1-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
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N-[2-(ADAMANTAN-1-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(ADAMANTAN-1-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[2-(ADAMANTAN-1-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2-(ADAMANTAN-1-YL)ETHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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